molecular formula C14H12N2O2 B8263299 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile

4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile

Cat. No.: B8263299
M. Wt: 240.26 g/mol
InChI Key: YBGVSXBJWCPCCF-UHFFFAOYSA-N
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Description

4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile is an organic compound with the molecular formula C14H12N2O2 and a molecular weight of 240.26 g/mol . This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile typically involves the reaction of 4-aminophenol with 4-cyanophenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The nitrile group can also participate in interactions with nucleophiles, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[4-amino-3-(hydroxymethyl)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-8-10-1-3-12(4-2-10)18-13-5-6-14(16)11(7-13)9-17/h1-7,17H,9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGVSXBJWCPCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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